2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide
Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide, also known as DIIA, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indazoles, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide has been shown to have antiviral activity against the influenza virus.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide is not fully understood. However, it has been proposed that 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide also inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide has been shown to inhibit the replication of the influenza virus by targeting the viral polymerase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide is its broad-spectrum anticancer activity against various cancer cell lines. Additionally, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide has been shown to have anti-inflammatory and antiviral activity, which makes it a potential candidate for the treatment of various inflammatory and viral diseases. However, one of the limitations of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of the molecular targets of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the pharmacokinetics and toxicity of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide in animal models. Finally, the potential therapeutic applications of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-1H-indazol-5-ylacetamide in various diseases need to be explored further.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1H-indazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(20-15-5-7-17-14(8-15)10-19-21-17)11-23-16-6-4-12-2-1-3-13(12)9-16/h4-10H,1-3,11H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQJUAOFDKUPFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1H-indazol-5-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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